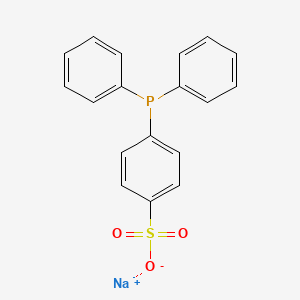
Sodium 4-(diphenylphosphino)benzenesulfonate
Overview
Description
Sodium 4-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C₁₈H₁₄NaO₃PS. It is a sodium salt of benzenesulfonic acid, where the sulfonate group is substituted with a diphenylphosphino group. This compound is known for its applications in various fields, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 4-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of diphenylphosphine. One common method includes reacting triphenylphosphine with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate. This intermediate is then subjected to monosulfonation using fuming sulfuric acid, followed by neutralization with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing byproducts. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can produce a variety of sulfonate derivatives .
Scientific Research Applications
Sodium 4-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 4-(diphenylphosphino)benzenesulfonate involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, facilitating various catalytic transformations. The sulfonate group enhances the solubility of the compound in aqueous media, making it suitable for use in water-soluble catalytic systems .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-(diphenylphosphino)benzenesulfonate: Similar in structure but with the phosphino group at the 3-position.
Sodium diphenylphosphinobenzenesulfonate: Another variant with different positional isomerism.
Uniqueness
Sodium 4-(diphenylphosphino)benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other positional isomers may not perform as well .
Properties
IUPAC Name |
sodium;4-diphenylphosphanylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECLFAPMMNLAPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)




